molecular formula C10H17ClN2O2S B2609827 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride CAS No. 1909317-36-7

3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride

Cat. No. B2609827
CAS RN: 1909317-36-7
M. Wt: 264.77
InChI Key: KYHUMJPAVXNEDF-UHFFFAOYSA-N
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Description

The closest compound I found is "3-{[1-(propan-2-yl)piperidin-4-yl]amino}benzene-1-sulfonamide" . It’s a chemical compound with the molecular formula C14H23N3O2S .

Scientific Research Applications

Synthesis and Characterization Research on sulfonamide derivatives, including compounds similar to 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, has led to the synthesis and characterization of various compounds. For instance, studies have reported the synthesis of sulfonamide-based Schiff bases and their crystal structures, indicating the versatility of sulfonamide compounds in forming stable and structurally diverse molecules. These compounds have been characterized using techniques such as NMR, IR, UV-VIS spectroscopy, and X-ray crystallography, providing detailed insights into their molecular structures and properties (Subashini et al., 2009).

Modification of Polymers Sulfonamide derivatives have also been utilized in the modification of polymers to enhance their properties. For example, polyvinyl alcohol/acrylic acid hydrogels were modified with sulfonamide compounds, leading to increased swelling and potentially offering applications in medical fields due to their improved thermal stability and biological activities (Aly & El-Mohdy, 2015).

Antibacterial and Antifungal Activities Sulfonamide-based compounds have shown significant antibacterial and antifungal activities. New Schiff bases synthesized from sulfamethoxazole and sulfathiazole demonstrated promising activities against various pathogens, suggesting their potential in developing new antimicrobial agents. These findings are supported by molecular docking studies, which help to understand the interaction between these compounds and target proteins (Mondal et al., 2015).

Chemical Stability and Tautomerism The study of sulfonamide derivatives also extends to understanding their chemical stability and tautomerism. Research on 1,2,4-triazine-containing sulfonamide derivatives highlighted the coexistence of different tautomeric forms, influenced by the solvent's polarity. These studies provide insights into the chemical behavior of sulfonamide compounds under various conditions, which is crucial for their application in different scientific and industrial fields (Branowska et al., 2022).

Anticancer Agents Sulfonamide compounds have been explored as anticancer agents, demonstrating the ability to synthesize novel compounds with potential therapeutic applications. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides showed potent cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Redda et al., 2011).

properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUMJPAVXNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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